molecular formula C20H20N2O2 B12558156 4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile CAS No. 183741-78-8

4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile

Cat. No.: B12558156
CAS No.: 183741-78-8
M. Wt: 320.4 g/mol
InChI Key: UOQLBGDUQIJZIX-UHFFFAOYSA-N
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Description

4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile is a complex organic compound that features an indole moiety linked to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The diethoxymethyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different products.

    Reduction: The nitrile group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile is unique due to the presence of both the diethoxymethyl and benzonitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler indole derivatives.

Properties

CAS No.

183741-78-8

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-[1-(diethoxymethyl)indol-2-yl]benzonitrile

InChI

InChI=1S/C20H20N2O2/c1-3-23-20(24-4-2)22-18-8-6-5-7-17(18)13-19(22)16-11-9-15(14-21)10-12-16/h5-13,20H,3-4H2,1-2H3

InChI Key

UOQLBGDUQIJZIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(N1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C#N)OCC

Origin of Product

United States

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